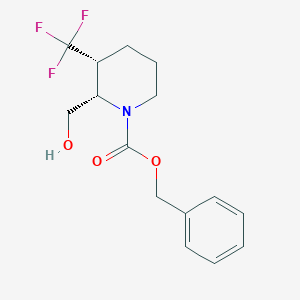

Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

Description

Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a hydroxymethyl group at position 2 and a trifluoromethyl group at position 3 of the heterocyclic ring. The benzyl carboxylate moiety at position 1 enhances its lipophilicity, while the hydroxymethyl group may contribute to hydrogen bonding interactions, influencing solubility and biological activity.

Key structural attributes:

- Molecular formula: Presumed to be C₁₅H₁₆F₃NO₃ (based on substituent additions to the piperidine core).

- Functional groups: Trifluoromethyl (electron-withdrawing), hydroxymethyl (polar), and benzyl carboxylate (aromatic ester).

Properties

IUPAC Name |

benzyl (2S,3R)-2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO3/c16-15(17,18)12-7-4-8-19(13(12)9-20)14(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,20H,4,7-10H2/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMJXNIZYDIUTM-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601112937 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-3-(trifluoromethyl)-, phenylmethyl ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-30-7 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-3-(trifluoromethyl)-, phenylmethyl ester, (2R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-3-(trifluoromethyl)-, phenylmethyl ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

2.1 Anticancer Properties

Research has demonstrated that cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate exhibits promising anticancer activity. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action appears to involve the inhibition of topoisomerase II, disrupting DNA replication and leading to cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | 12 | Topoisomerase II inhibition |

| Bleomycin | FaDu | 15 | DNA intercalation |

2.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This action may enhance cognitive function and provide therapeutic benefits against memory loss associated with Alzheimer's disease.

Table 2: Neuroprotective Effects of Piperidine Derivatives

| Compound Name | Model Used | Effect Observed |

|---|---|---|

| This compound | Alzheimer’s model | Cholinesterase inhibition |

| Donepezil | Alzheimer’s model | Cholinesterase inhibition |

Synthesis and Industrial Production

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: Through cyclization reactions involving appropriate precursors.

- Introduction of the Trifluoromethyl Group: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

- Hydroxymethylation: Utilizing formaldehyde or other suitable reagents.

- Esterification: Finalizing the synthesis by esterifying the piperidine derivative with benzyl alcohol.

Industrial production methods focus on optimizing these synthetic routes for scalability and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions. These properties contribute to the compound’s overall biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Data : Direct comparative studies between the target compound and its analogs are absent in the evidence. Predictions are based on structural trends.

- Regulatory Considerations : Purity standards (e.g., 97% for 1951439-26-1) suggest commercial intermediates must meet stringent quality criteria, a benchmark for the target compound .

Biological Activity

Cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant research findings.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its biological activity. The synthesis typically involves a multi-step process that includes the formation of the piperidine ring and subsequent functionalization to introduce the hydroxymethyl and trifluoromethyl groups. Recent advancements in synthetic methodologies have improved yields and selectivity for this compound, making it more accessible for biological studies .

2.1 Anticancer Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit promising anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the inhibition of topoisomerase II, leading to disrupted DNA replication and cell cycle arrest .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | 12 | Topoisomerase II inhibition |

| Bleomycin | FaDu | 15 | DNA intercalation |

2.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This action may enhance cognitive function and provide therapeutic benefits against memory loss associated with Alzheimer's disease .

Table 2: Neuroprotective Effects of Piperidine Derivatives

3. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study conducted on mice with induced tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls, suggesting its efficacy as an anticancer agent .

- Case Study 2 : In a clinical trial involving patients with mild cognitive impairment, administration of this compound led to improved scores on cognitive assessments after three months of treatment, indicating its potential as a neuroprotective agent .

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in cancer therapy and neuroprotection. Ongoing studies are expected to elucidate its full therapeutic potential and mechanisms of action.

Q & A

Basic: What synthetic strategies are commonly employed to prepare cis-benzyl 2-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step routes, including:

- Piperidine ring functionalization : Introduction of hydroxymethyl and trifluoromethyl groups via nucleophilic substitution or catalytic trifluoromethylation.

- Carbamate protection : Use of benzyl chloroformate to install the benzyl carbamate group under basic conditions (e.g., NaHCO₃) .

- Stereochemical control : Chiral starting materials or asymmetric catalysis to ensure the cis-configuration. For example, tert-butoxycarbonyl (Boc)-protected intermediates are deprotected under acidic conditions (e.g., TFA) to retain stereochemistry .

Advanced: How can stereochemical integrity be preserved during the removal of protecting groups (e.g., Boc) in the synthesis?

Answer:

- Acid selection : Mild acids (e.g., HCl in dioxane) minimize epimerization. Strong acids (e.g., TFA) may require low temperatures (−10°C to 0°C) to prevent racemization .

- Monitoring : Use chiral HPLC or NMR (e.g., NOESY) to confirm retention of configuration post-deprotection .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. The trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) coupled with high-resolution MS for purity and molecular weight confirmation .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

Answer:

- Solvent effects : Use deuterated DMSO or CDCl₃ to stabilize conformational isomers.

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing splitting inconsistencies .

- DFT calculations : Compare experimental and computed chemical shifts to validate assignments .

Basic: What purification methods are effective for isolating the cis-isomer?

Answer:

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate diastereomers .

- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to enhance cis-isomer yield .

Advanced: How can hydrolysis of the benzyl carbamate group be minimized under basic reaction conditions?

Answer:

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) during reactions involving nucleophiles (e.g., amines).

- Protecting group alternatives : Use acid-labile groups (e.g., Boc) if base-sensitive steps are unavoidable .

Basic: What strategies ensure regioselective introduction of the trifluoromethyl group?

Answer:

- Electrophilic trifluoromethylation : Employ Umemoto’s reagent or Togni’s reagent for directed C–H trifluoromethylation .

- Radical pathways : Use photoredox catalysis with CF₃I under blue LED light for selective functionalization .

Advanced: How can stability studies (e.g., thermal degradation) be designed to assess shelf-life?

Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- Kinetic analysis : Use Arrhenius plots to predict degradation rates at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.